molecular formula C17H12N2O3 B5740840 2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione

2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione

Cat. No. B5740840
M. Wt: 292.29 g/mol
InChI Key: YFOGVCSBAIYYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-furylmethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione, commonly known as FM-PQQ, is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties. FM-PQQ is a redox cofactor that is involved in several biological processes, including energy metabolism, cellular signaling, and gene expression.

Mechanism of Action

FM-PQQ acts as a redox cofactor and is involved in several biological processes, including energy metabolism, cellular signaling, and gene expression. It works by donating electrons to enzymes involved in these processes, which helps to increase their activity.
Biochemical and Physiological Effects:
FM-PQQ has been shown to have several biochemical and physiological effects, including increased mitochondrial biogenesis, improved energy metabolism, and increased antioxidant activity. It has also been shown to improve cognitive function and reduce inflammation in animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FM-PQQ in lab experiments is its ability to improve mitochondrial function and increase energy metabolism. However, one of the main limitations is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for research on FM-PQQ, including its potential use in the treatment of neurodegenerative diseases, its role in cellular signaling pathways, and its potential use as an antioxidant in the food industry. Additionally, further studies are needed to determine the optimal dosage and administration of FM-PQQ for therapeutic use.

Synthesis Methods

FM-PQQ is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with ethyl acetoacetate to form 2-(2-furylmethyl)-4,5-dimethoxy-3-methyl-1H-pyrrole. This intermediate is then reacted with anthranilic acid to form FM-PQQ.

Scientific Research Applications

FM-PQQ has been extensively studied for its potential use in the treatment of several diseases, including Alzheimer's disease, Parkinson's disease, and cardiovascular diseases. It has also been shown to have antioxidant properties and can improve cognitive function in animals.

properties

IUPAC Name

2-(furan-2-ylmethyl)-4-methylpyrrolo[3,4-c]quinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c1-10-14-15(12-6-2-3-7-13(12)18-10)17(21)19(16(14)20)9-11-5-4-8-22-11/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOGVCSBAIYYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C3=C1C(=O)N(C3=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-ylmethyl)-4-methylpyrrolo[3,4-c]quinoline-1,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.